molecular formula C7H8N2O2S B188105 N-2-Thiazolylacetoacetamide CAS No. 705-87-3

N-2-Thiazolylacetoacetamide

Cat. No.: B188105
CAS No.: 705-87-3
M. Wt: 184.22 g/mol
InChI Key: IWMDVLIESVGDLX-UHFFFAOYSA-N
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Description

N-2-Thiazolylacetoacetamide is a chemical compound with the molecular formula C7H8N2O2S It is known for its unique structure, which includes a thiazole ring attached to an acetoacetamide moiety

Mechanism of Action

Target of Action

N-2-Thiazolylacetoacetamide, also known as 3-oxo-N-(1,3-thiazol-2-yl)butanamide, is a complex compound. It’s known that most drugs exert their effects by interacting with biological targets, usually proteins such as enzymes or receptors .

Mode of Action

The mode of action of a drug refers to how it interacts with its target and produces a biological effect .

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell. In these pathways, the principal chemical is modified by a series of chemical reactions. Enzymes, a type of protein, help facilitate these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-2-Thiazolylacetoacetamide can be synthesized through the reaction of 2-aminothiazole with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. These methods may include the use of solvents, catalysts, and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-2-Thiazolylacetoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or acetoacetamide moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole or acetoacetamide derivatives .

Scientific Research Applications

N-2-Thiazolylacetoacetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: this compound is used in the development of new materials and chemical products

Comparison with Similar Compounds

N-2-Thiazolylacetoacetamide can be compared with other similar compounds, such as:

  • N-2-Benzothiazolylacetoacetamide
  • N-1-Naphthylacetoacetamide
  • N-4-Methoxyphenethylacetoacetamide

Uniqueness: What sets this compound apart is its specific thiazole ring structure, which imparts unique chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

3-oxo-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5(10)4-6(11)9-7-8-2-3-12-7/h2-3H,4H2,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMDVLIESVGDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220771
Record name Acetoacetamide, N-2-thiazolyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-87-3
Record name 3-Oxo-N-2-thiazolylbutanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Thiazolylacetoacetamide
Source DTP/NCI
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Record name Acetoacetamide, N-2-thiazolyl-
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URL https://comptox.epa.gov/dashboard/DTXSID50220771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Thiazolyl)acetoacetamide
Source European Chemicals Agency (ECHA)
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Record name 3-OXO-N-2-THIAZOLYLBUTANAMIDE
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